molecular formula C23H24N2S B1660990 1,1-dibenzyl-3-(2,4-dimethylphenyl)thiourea CAS No. 86764-77-4

1,1-dibenzyl-3-(2,4-dimethylphenyl)thiourea

Cat. No.: B1660990
CAS No.: 86764-77-4
M. Wt: 360.5 g/mol
InChI Key: ZEVXVFBUCGMFKM-UHFFFAOYSA-N
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Description

Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- is a chemical compound with the molecular formula C23H24N2S It is a derivative of thiourea, where the hydrogen atoms are substituted with 2,4-dimethylphenyl and phenylmethyl groups

Properties

CAS No.

86764-77-4

Molecular Formula

C23H24N2S

Molecular Weight

360.5 g/mol

IUPAC Name

1,1-dibenzyl-3-(2,4-dimethylphenyl)thiourea

InChI

InChI=1S/C23H24N2S/c1-18-13-14-22(19(2)15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

ZEVXVFBUCGMFKM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, amine derivatives.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, with simpler structure and different reactivity.

    N-Phenylthiourea: A derivative with a phenyl group, showing different chemical and biological properties.

    N,N’-Diphenylthiourea: Another derivative with two phenyl groups, used in different applications.

Uniqueness

Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- is unique due to the presence of both 2,4-dimethylphenyl and phenylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where other thiourea derivatives may not be suitable.

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